molecular formula C18H19N3O4S2 B12275207 methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate

methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B12275207
M. Wt: 405.5 g/mol
InChI Key: SPPIEAFATWSXFM-UHFFFAOYSA-N
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Description

Methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfuric acid, hydrazine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
  • 3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one

Uniqueness

Methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyrazole moiety, and a sulfamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H19N3O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C18H19N3O4S2/c1-21-12-15(11-19-21)14-5-3-13(4-6-14)7-9-20-27(23,24)16-8-10-26-17(16)18(22)25-2/h3-6,8,10-12,20H,7,9H2,1-2H3

InChI Key

SPPIEAFATWSXFM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC

Origin of Product

United States

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